molecular formula C6H4FNO B156136 3-Fluoro-2-formylpyridine CAS No. 31224-43-8

3-Fluoro-2-formylpyridine

Cat. No. B156136
Key on ui cas rn: 31224-43-8
M. Wt: 125.1 g/mol
InChI Key: OZIMPUNGBUYCSP-UHFFFAOYSA-N
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Patent
US07781426B2

Procedure details

n-Butyl lithium (1.6 M in hexanes, 6.86 mL, 11.0 mmol) was added to a stirred solution of 1,4-diazobicyclo[2.2.2]-octane (1.23 g, 11.0 mmol) in dry Et2O (55 mL) at −78° C. under N2. The reaction was warmed to −20° C. and stirred for 1 h. The reaction was cooled to −78° C. and a solution of 3-fluoropyridine (1.07 g, 11.0 mmol) in Et2O (5.5 mL) was added dropwise via cannula. The reaction was warmed to −60° C. and stirred for 1 h after which time a yellow precipitate appeared. DMF (803 mg, 847 μL, 12.1 mmol) was added dropwise and the reaction was gradually warmed to −20° C. over 4 h. Water (20 mL) was added and the mixture was extracted with Et2O (3×40 mL). The combined extracts were dried (Na2SO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 25×160 mm, 0-60% EtOAc in hexanes gradient) to afford 3-fluoropyridine-2-carbaldehyde (152.3 mg, 11%). Rf=0.23 (20% EtOAc/hexanes). LCMS calc.=126.0; found=125.9 (M+1)+. 1H NMR (500 MHz, CDCl3): δ 10.14 (d, J=2.4 Hz, 1H); 8.57 (m, 1H); 7.57-7.53 (m, 2H).
Quantity
6.86 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,4-diazobicyclo[2.2.2]-octane
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
847 μL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[F:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.CN([CH:16]=[O:17])C.O>CCOCC>[F:6][C:7]1[C:8]([CH:16]=[O:17])=[N:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
6.86 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
1,4-diazobicyclo[2.2.2]-octane
Quantity
1.23 g
Type
reactant
Smiles
Name
Quantity
55 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.07 g
Type
reactant
Smiles
FC=1C=NC=CC1
Name
Quantity
5.5 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
847 μL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to −60° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h after which time a yellow precipitate
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was gradually warmed to −20° C. over 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with Et2O (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography (Si, 25×160 mm, 0-60% EtOAc in hexanes gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C(=NC=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 152.3 mg
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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